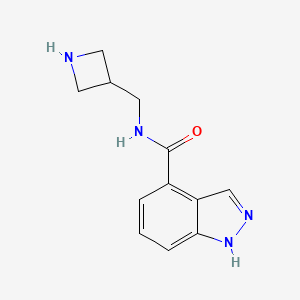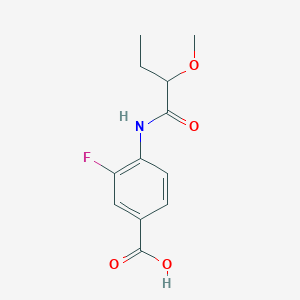![molecular formula C14H16FNO5S B6661831 3-Fluoro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]benzoic acid](/img/structure/B6661831.png)
3-Fluoro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]benzoic acid is a chemical compound characterized by its unique structure, which includes a fluorine atom, a methylsulfonyl group, and a cyclopentanecarbonyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of the cyclopentanecarbonyl moiety. One common approach is to start with cyclopentanone, which undergoes sulfonylation to introduce the methylsulfonyl group
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-Fluoro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]benzoic acid has several scientific research applications:
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and mechanisms.
Industry: : The compound's unique properties may be exploited in the design of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3-Fluoro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]benzoic acid exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signaling cascades or metabolic processes.
Comparison with Similar Compounds
3-Fluoro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]benzoic acid can be compared with other similar compounds, such as:
4-Fluoro-3-[(1-methylsulfonylcyclopentanecarbonyl)amino]benzoic acid
3-Fluoro-4-[(1-ethylsulfonylcyclopentanecarbonyl)amino]benzoic acid
3-Fluoro-4-[(1-methylsulfonylcyclohexanecarbonyl)amino]benzoic acid
These compounds share structural similarities but differ in the position of the fluorine atom, the alkyl group on the sulfonyl moiety, or the ring size of the cycloalkanecarbonyl group
Properties
IUPAC Name |
3-fluoro-4-[(1-methylsulfonylcyclopentanecarbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO5S/c1-22(20,21)14(6-2-3-7-14)13(19)16-11-5-4-9(12(17)18)8-10(11)15/h4-5,8H,2-3,6-7H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAVQICJOJXMHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCCC1)C(=O)NC2=C(C=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6661758.png)
![3-[(2-Methoxy-3,3-dimethylbutyl)carbamoyl]benzoic acid](/img/structure/B6661761.png)
![3-[3-[(3,5-Dimethoxyphenyl)methyl]azetidine-1-carbonyl]benzoic acid](/img/structure/B6661762.png)
![4,4,4-trifluoro-N-[(3S)-piperidin-3-yl]butanamide;hydrochloride](/img/structure/B6661769.png)
![4-methyl-N-[(3S)-piperidin-3-yl]thiophene-3-carboxamide;hydrochloride](/img/structure/B6661775.png)
![1H-indazol-4-yl-[(2S)-2-methylpiperazin-1-yl]methanone](/img/structure/B6661782.png)

![3-Fluoro-4-[[1-(4-fluorobenzoyl)piperidine-3-carbonyl]amino]benzoic acid](/img/structure/B6661796.png)
![3-Fluoro-4-[2-(2-oxopyrrolidin-1-yl)butanoylamino]benzoic acid](/img/structure/B6661801.png)
![3-Fluoro-4-[3-(5-methyloxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B6661808.png)

![3-Fluoro-4-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]benzoic acid](/img/structure/B6661825.png)
![4-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-fluorobenzoic acid](/img/structure/B6661841.png)
![2-[Cyclopropyl(oxane-2-carbonyl)amino]propanoic acid](/img/structure/B6661846.png)
